3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
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Overview
Description
3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a piperazine moiety, which is further substituted with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-{4-[4-(methylsulfonyl)piperazin-1-yl]pyridazine}: Similar structure but with a methylsulfonyl group instead of a trifluoromethyl group.
3-Methyl-6-{4-[4-(fluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C15H16F3N5 |
---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
3-methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C15H16F3N5/c1-11-2-3-13(21-20-11)22-6-8-23(9-7-22)14-10-12(4-5-19-14)15(16,17)18/h2-5,10H,6-9H2,1H3 |
InChI Key |
QYEJAAYJANRQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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